![molecular formula C4H9F3SSi B14282103 Silane, trimethyl[(trifluoromethyl)thio]- CAS No. 138128-74-2](/img/structure/B14282103.png)
Silane, trimethyl[(trifluoromethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(trifluoromethyl)thio]- is an organosilicon compound with the molecular formula C4H9F3SSi. It is a colorless liquid that is primarily used as a reagent in organic synthesis for the introduction of the trifluoromethyl group. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, trimethyl[(trifluoromethyl)thio]- can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor . The reaction typically proceeds under mild conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(trifluoromethyl)thio]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming trifluoromethylated alcohols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different substrates.
Common Reagents and Conditions
Nucleophilic Addition: Catalytic amounts of fluoride ions (e.g., tetrabutylammonium fluoride or cesium fluoride) are used to generate the reactive trifluoromethide intermediate.
Substitution Reactions: Various electrophilic substrates can be used, and the reactions are typically carried out under mild conditions.
Major Products Formed
Trifluoromethylated Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Trifluoromethylated Ketones: Formed through substitution reactions with esters and other electrophilic substrates.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(trifluoromethyl)thio]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules that contain the trifluoromethyl group.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals that benefit from the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(trifluoromethyl)thio]- involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, leading to the formation of new chemical bonds . The presence of a metal salt, such as tetrabutylammonium fluoride, facilitates the generation of the trifluoromethide intermediate and promotes the desired chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different applications.
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Uniqueness
Silane, trimethyl[(trifluoromethyl)thio]- is unique due to its specific reactivity and the ability to introduce the trifluoromethyl group under mild conditions. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
138128-74-2 |
|---|---|
Molekularformel |
C4H9F3SSi |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
trimethyl(trifluoromethylsulfanyl)silane |
InChI |
InChI=1S/C4H9F3SSi/c1-9(2,3)8-4(5,6)7/h1-3H3 |
InChI-Schlüssel |
FDSAJJOVRIBBPN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


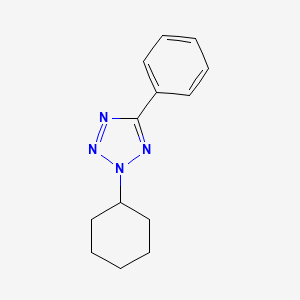
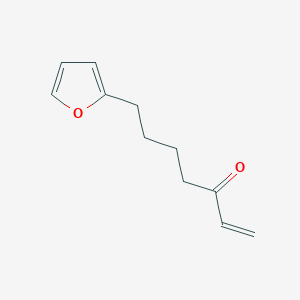
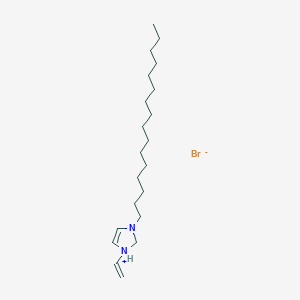
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
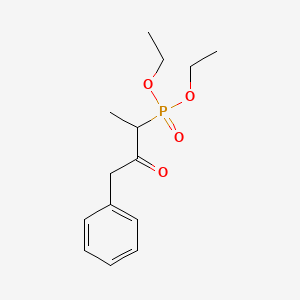
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
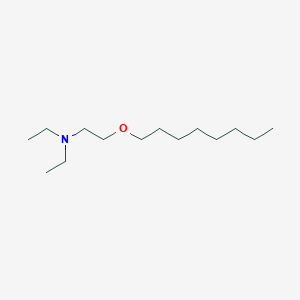
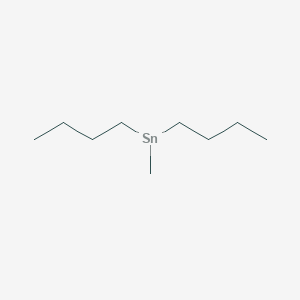
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
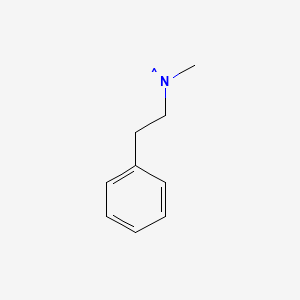
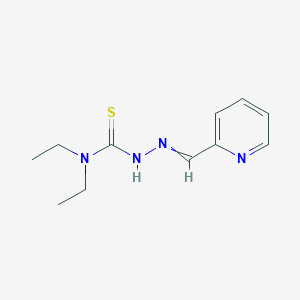
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
